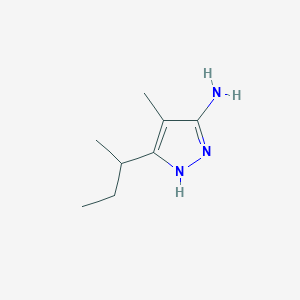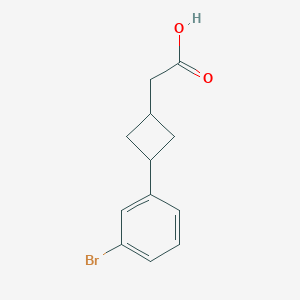
2-(3-(3-Bromophenyl)cyclobutyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3-Bromophenyl)cyclobutyl)acetic acid is an organic compound with the molecular formula C12H13BrO2 and a molecular weight of 269.13 g/mol This compound features a bromophenyl group attached to a cyclobutyl ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Bromophenyl)cyclobutyl)acetic acid typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated benzene derivative.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product.
化学反応の分析
Types of Reactions
2-(3-(3-Bromophenyl)cyclobutyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(3-(3-Bromophenyl)cyclobutyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-(3-Bromophenyl)cyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the cyclobutyl ring provides structural rigidity. The acetic acid moiety can undergo ionization, influencing the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
2-(3-Phenylcyclobutyl)acetic acid: Lacks the bromine atom, resulting in different reactivity and properties.
2-(3-(4-Bromophenyl)cyclobutyl)acetic acid: Similar structure but with the bromine atom in a different position, affecting its chemical behavior.
2-(3-(3-Chlorophenyl)cyclobutyl)acetic acid: Contains a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Uniqueness
2-(3-(3-Bromophenyl)cyclobutyl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for specific applications in synthesis and research.
特性
分子式 |
C12H13BrO2 |
|---|---|
分子量 |
269.13 g/mol |
IUPAC名 |
2-[3-(3-bromophenyl)cyclobutyl]acetic acid |
InChI |
InChI=1S/C12H13BrO2/c13-11-3-1-2-9(7-11)10-4-8(5-10)6-12(14)15/h1-3,7-8,10H,4-6H2,(H,14,15) |
InChIキー |
HCVOGXHKHNUTIM-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1C2=CC(=CC=C2)Br)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071757.png)
![3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13071764.png)

![5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13071782.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13071789.png)
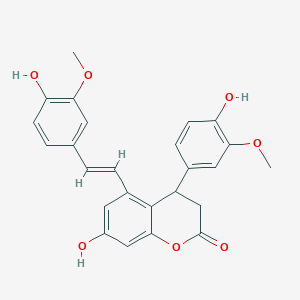
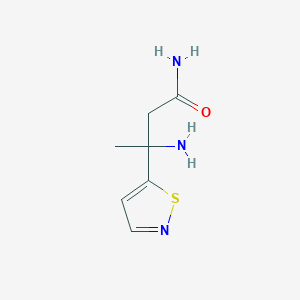
![Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride](/img/structure/B13071810.png)
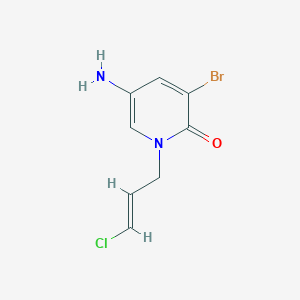
![1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetyl)piperidine-4-carboxylic acid](/img/structure/B13071816.png)
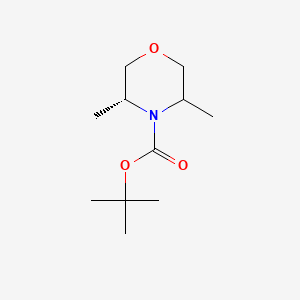
![[Cis-6-(trifluoromethyl)oxan-3-yl]methanol](/img/structure/B13071821.png)
![N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide](/img/structure/B13071824.png)
